A2A Receptor Binding Affinity: Head-to-Head Comparison with Clinical-Stage Thiazole Antagonist Tozadenant
Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate exhibits a Ki of 13 nM at the human adenosine A2A receptor, measured by displacement of [³H]ZM241385 from recombinant human A2A expressed in a baculovirus system [1]. This places it within the same nanomolar potency tier as tozadenant (Ki = 11.5 nM at human A2A), a clinical-stage A2A antagonist that reached Phase III trials for Parkinson's disease . The near-identical A2A affinity between the two compounds (13 nM vs. 11.5 nM) establishes the target compound as a viable affinity-matched comparator for tozadenant in biochemical assays, despite their divergent selectivity profiles.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A2A receptor |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Tozadenant: Ki = 11.5 nM at human A2A |
| Quantified Difference | ΔKi = 1.5 nM (target compound is 1.13-fold weaker than tozadenant at A2A) |
| Conditions | Target compound: Displacement of [³H]ZM241385 from recombinant human A2A in baculovirus system, liquid scintillation counting. Tozadenant: Radioligand displacement from human A2A receptor. |
Why This Matters
The near-equivalent A2A affinity to a clinical-stage antagonist means this compound can serve as a cost-effective, commercially available surrogate for tozadenant in primary A2A binding assays where ultra-high selectivity is not required.
- [1] ChEMBL Database. Activity Data for CHEMBL1222145: Ki = 13 nM at human Adenosine A2A receptor (CHEMBL251), Assay CHEMBL1227965. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL1222145&limit=50 (accessed 2026-05-07). View Source
